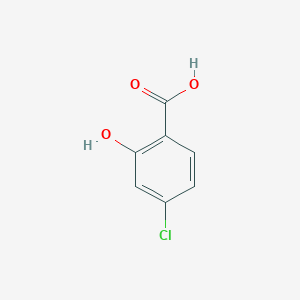









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].C([O-])(=O)C.[Na+].[Br:17]Br>CO>[Br:17][C:10]1[CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]([OH:11])=[CH:3][C:2]=1[Cl:1] |f:1.2|
|


|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)O
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was acidified by addition of dilute hydrochloric acid (2 liters)
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The deposited crystals were recrystallized from hydrous ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C(C(=O)O)=C1)O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |